![molecular formula C20H24N2O4 B12531654 N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide CAS No. 820231-63-8](/img/structure/B12531654.png)
N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide: is a synthetic organic compound characterized by the presence of two methoxyphenyl groups attached to an ethane backbone, with two acetamide groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide typically involves the following steps:
Starting Materials: The synthesis begins with (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine.
Acetylation Reaction: The diamine is reacted with acetic anhydride under controlled conditions to form the diacetamide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions: N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The acetamide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific biological targets.
Industry:
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its functional groups.
作用機序
The mechanism of action of N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxyphenyl groups can interact with hydrophobic pockets, enhancing binding affinity.
類似化合物との比較
- N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide
- N,N’-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]diacetamide
- N,N’-[(1R,2R)-1,2-Bis(4-methylphenyl)ethane-1,2-diyl]diacetamide
Comparison:
- Structural Differences: The presence of methoxy groups in N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide distinguishes it from other similar compounds, which may have different substituents such as methyl or phenyl groups.
- Reactivity: The methoxy groups can influence the compound’s reactivity, making it more susceptible to certain chemical reactions compared to its analogs.
- Applications: The unique structural features of N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide may make it more suitable for specific applications, such as enzyme inhibition or material science.
This detailed article provides a comprehensive overview of N,N’-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
820231-63-8 |
|---|---|
分子式 |
C20H24N2O4 |
分子量 |
356.4 g/mol |
IUPAC名 |
N-[(1R,2R)-2-acetamido-1,2-bis(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-13(23)21-19(15-5-9-17(25-3)10-6-15)20(22-14(2)24)16-7-11-18(26-4)12-8-16/h5-12,19-20H,1-4H3,(H,21,23)(H,22,24)/t19-,20-/m1/s1 |
InChIキー |
JHQFMULRBNDNOJ-WOJBJXKFSA-N |
異性体SMILES |
CC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@@H](C2=CC=C(C=C2)OC)NC(=O)C |
正規SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
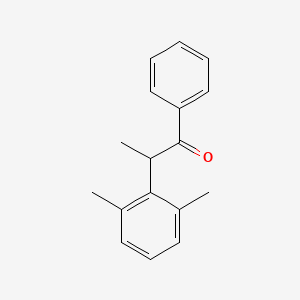
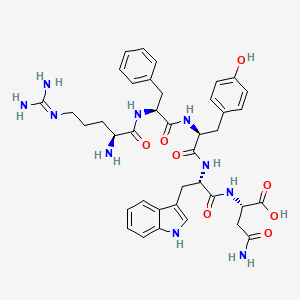
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
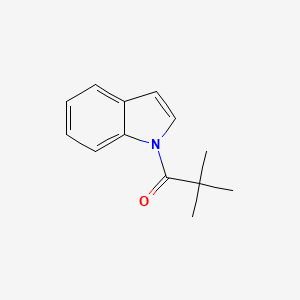
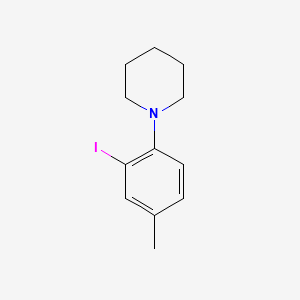



![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
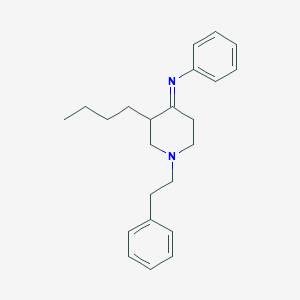
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
